

# Lenalidomide hydrochloride chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lenalidomide hydrochloride*

Cat. No.: *B1139468*

[Get Quote](#)

## An In-depth Technical Guide to Lenalidomide Hydrochloride

This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **lenalidomide hydrochloride**. It is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Physicochemical Properties

Lenalidomide is a synthetic derivative of thalidomide, characterized by an amino group at the 4th position of the phthaloyl ring.<sup>[1]</sup> It is a racemic mixture of S(-) and R(+) enantiomers.<sup>[2]</sup> The hydrochloride salt form enhances its solubility, particularly in acidic aqueous solutions.<sup>[3]</sup>

Table 1: Physicochemical Properties of Lenalidomide and its Hydrochloride Salt

| Property                   | Value                                                                                                                              | Source |
|----------------------------|------------------------------------------------------------------------------------------------------------------------------------|--------|
| Lenalidomide Base          |                                                                                                                                    |        |
| IUPAC Name                 | 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione                                                                 | [2]    |
| Molecular Formula          | C <sub>13</sub> H <sub>13</sub> N <sub>3</sub> O <sub>3</sub>                                                                      | [4]    |
| Molecular Weight           | 259.26 g/mol                                                                                                                       | [4]    |
| Melting Point              | 265-268 °C                                                                                                                         |        |
| Solubility                 | Soluble in DMSO (≥52 mg/ml), methanol, and buffered aqueous solutions. Solubility in less acidic buffers is lower (0.4-0.5 mg/mL). | [5]    |
| Lenalidomide Hydrochloride |                                                                                                                                    |        |
| IUPAC Name                 | 3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride                                                               | [6]    |
| Molecular Formula          | C <sub>13</sub> H <sub>14</sub> ClN <sub>3</sub> O <sub>3</sub>                                                                    | [6]    |
| Molecular Weight           | 295.72 g/mol                                                                                                                       | [6]    |
| CAS Number                 | 1243329-97-6                                                                                                                       | [6]    |

## Mechanism of Action

Lenalidomide exerts its therapeutic effects through multiple mechanisms, including direct anti-tumor activity, immunomodulation, and anti-angiogenesis.[2][7] Its primary mechanism involves acting as a "molecular glue" to modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4<sup>+</sup>CRBN).[2][8]

Upon binding to CRBN, lenalidomide induces the recruitment and subsequent ubiquitination and proteasomal degradation of specific neosubstrate proteins, most notably the Ikaros family

zinc finger transcription factors 1 and 3 (IKZF1 and IKZF3).[\[1\]](#)[\[2\]](#)[\[8\]](#) These factors are crucial for the survival of malignant B-cells.[\[2\]](#) The degradation of IKZF1 and IKZF3 leads to a cascade of downstream effects:

- Anti-Myeloma Effects: The depletion of IKZF1/3 results in the downregulation of interferon regulatory factor 4 (IRF4), a key survival factor for multiple myeloma cells, ultimately leading to apoptosis.[\[8\]](#)
- Immunomodulatory Effects: The degradation of IKZF1/3 in T-cells leads to increased production of Interleukin-2 (IL-2).[\[8\]](#) This, in turn, stimulates the proliferation and activation of T-cells and Natural Killer (NK) cells, enhancing their cytotoxic capabilities and promoting antibody-dependent cellular cytotoxicity (ADCC).[\[2\]](#)[\[9\]](#) Lenalidomide can also act as a T-cell co-stimulator by phosphorylating CD28, independent of the CRBN pathway.[\[8\]](#)
- Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1, IL-6, and IL-12, while increasing the production of the anti-inflammatory cytokine IL-10.[\[1\]](#)[\[2\]](#)



[Click to download full resolution via product page](#)

Caption: Core mechanism of Lenalidomide via the CRL4-CRBN E3 ligase complex.

[Click to download full resolution via product page](#)

Caption: Downstream signaling effects of Lenalidomide in different cell types.

## Experimental Protocols

A common synthetic route involves a two-step process: the formation of a nitro-intermediate followed by catalytic hydrogenation.[10][11][12]

Protocol:

- Step 1: Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione.
  - Charge a reaction vessel with N,N-dimethylformamide (DMF).
  - Add methyl 2-bromomethyl-3-nitrobenzoate and 3-aminopiperidine-2,6-dione hydrochloride to the DMF.[10][11]

- Add an acid-binding agent, such as triethylamine or sodium acetate, slowly to the reaction mixture at 25-30°C under a nitrogen atmosphere.[10][13]
- Stir the mixture for several hours (e.g., 18-21 hours) at a controlled temperature (e.g., 50-55°C).[10][13]
- Upon completion, add water to precipitate the product.[10]
- Filter the solid, wash with water, and dry under vacuum to yield the nitro-intermediate.[10]
- Step 2: Synthesis of Lenalidomide (Catalytic Hydrogenation).
- Suspend the nitro-intermediate from Step 1 in a suitable solvent system, such as a mixture of DMF and water or methanol.[11][12]
- Add a palladium on carbon (10% Pd/C) catalyst to the suspension.[11][12]
- Place the reaction mixture in a hydrogenation kettle under hydrogen gas pressure (e.g., 30-50 psi).[10][13]
- Heat the mixture (e.g., 80°C) and stir until the reaction is complete, monitored by the cessation of hydrogen uptake.[11]
- Filter the reaction mixture while hot through a celite bed to remove the catalyst.[13]
- Concentrate the filtrate and add water to precipitate the final product.[11]
- Filter, wash with a solvent like methanol, and dry the solid under vacuum to obtain lenalidomide.[11]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the two-step synthesis of Lenalidomide.

RP-HPLC is a standard method for determining the purity and quantifying lenalidomide in bulk samples and pharmaceutical formulations.[14]

Methodology:

- Chromatographic System: Shimadzu LC-2010 HT or equivalent.[14]
- Column: C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5  $\mu$ m).[14][15]
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common composition is Phosphate buffer (pH 2.5-3.5) and Acetonitrile in a ratio of 55:45 or 90:10 (v/v).[14][15]
- Flow Rate: 1.0 mL/min.[14][15]
- Column Temperature: Maintained at 25-30°C.[14][15]
- Detection: UV-Visible spectrophotometer at 210 nm or 242 nm.[14][15]
- Injection Volume: 10-20  $\mu$ L.[15]
- Sample Preparation: Accurately weigh and dissolve the lenalidomide sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration.
- Analysis: The retention time for lenalidomide is typically short, often around 2.5 minutes under optimized conditions.[14] The method is validated for linearity, accuracy, precision, and robustness according to ICH guidelines.[14]

The anti-proliferative effects of lenalidomide on cancer cell lines are commonly assessed using cell viability assays.

Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):

- Cell Culture: Culture multiple myeloma (e.g., MM1.S, H929) or myelodysplastic syndrome (e.g., MDS-L) cell lines in appropriate culture medium and conditions.[16]
- Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

- Drug Treatment: Treat the cells with a range of concentrations of lenalidomide (and vehicle control, e.g., DMSO).[16]
- Incubation: Incubate the treated cells for a specified period (e.g., 10-12 days).[16]
- Assay Procedure:
  - Remove the plates from the incubator and allow them to equilibrate to room temperature.
  - Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.
  - Mix the contents to induce cell lysis.
  - Incubate at room temperature to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.
- Analysis: Express cell viability as the percentage of the luminescence signal relative to the vehicle-treated control cells. Plot the data to generate dose-response curves and calculate IC<sub>50</sub> values.[16]

## Quantitative Data

Lenalidomide is rapidly absorbed after oral administration, with minimal metabolism, and is primarily excreted unchanged in the urine.[17][18] Renal function is a critical factor influencing its clearance.[18][19]

Table 2: Pharmacokinetic Parameters of Lenalidomide in Adults

| Parameter                                     | Value                                        | Conditions/Notes                                          | Source                                    |
|-----------------------------------------------|----------------------------------------------|-----------------------------------------------------------|-------------------------------------------|
| <b>Absorption</b>                             |                                              |                                                           |                                           |
| Bioavailability (Oral)                        | >90% (fasting)                               | Food reduces AUC by 20% and Cmax by 50%.                  | <a href="#">[18]</a>                      |
| <b>Time to Peak (Tmax)</b>                    |                                              |                                                           |                                           |
| Time to Peak (Tmax)                           | 0.5 - 6 hours                                | Healthy subjects and patients.                            | <a href="#">[17]</a> <a href="#">[20]</a> |
| <b>Distribution</b>                           |                                              |                                                           |                                           |
| Apparent Volume of Distribution (Vd/F)        | 68.8 L                                       | Population PK model in patients with B-cell malignancies. | <a href="#">[21]</a>                      |
| <b>Metabolism</b>                             |                                              |                                                           |                                           |
| Metabolism                                    | Minimal                                      | Includes chiral inversion and minor hydroxylation.        | <a href="#">[18]</a>                      |
| <b>Elimination</b>                            |                                              |                                                           |                                           |
| Apparent Clearance (CL/F)                     | 12 L/h                                       | Population PK model in patients with B-cell malignancies. | <a href="#">[21]</a>                      |
| Elimination Half-life (t <sub>1/2</sub> )     | 3 - 4 hours                                  | Healthy subjects and patients with normal renal function. | <a href="#">[17]</a> <a href="#">[18]</a> |
| Excretion                                     | ~82% excreted unchanged in urine within 24h. | Primary route of elimination.                             | <a href="#">[18]</a>                      |
| Effect of Renal Impairment (CrCl < 30 mL/min) | ~22% reduction in clearance.                 | Dose adjustments are recommended for CrCl < 50 mL/min.    | <a href="#">[19]</a> <a href="#">[21]</a> |

CrCl: Creatinine Clearance; AUC: Area Under the Curve; Cmax: Maximum Concentration.

Lenalidomide, typically in combination with dexamethasone, has demonstrated significant efficacy in treating multiple myeloma (MM), both in newly diagnosed and relapsed/refractory settings.[22][23][24]

Table 3: Efficacy of Lenalidomide-Containing Regimens in Multiple Myeloma

| Patient Population                                      | Treatment Regimen                                                         | Outcome                                | Result                                            | Source |
|---------------------------------------------------------|---------------------------------------------------------------------------|----------------------------------------|---------------------------------------------------|--------|
| Relapsed or Refractory MM                               | Lenalidomide + Dexamethasone vs. Placebo + Dexamethasone                  | Overall Response (OR) Rate             | 60.6% vs. 21.9%<br>(RR: 2.76, P < 0.00001)        | [22]   |
| Complete Response (CR) Rate                             | 15.0% vs. 2.0%<br>(RR: 8.61, P = 0.01)                                    |                                        |                                                   | [22]   |
| Median Progression-Free Survival (PFS)                  | 11.1 months vs. 4.6 months (P < 0.001)                                    |                                        |                                                   | [23]   |
| Median Overall Survival (OS)                            | 38.0 months vs. 31.6 months (P = 0.045)                                   |                                        |                                                   | [23]   |
| Newly Diagnosed MM (Transplant Ineligible)              | Lenalidomide + Dexamethasone vs. Melphalan, Prednisone, Thalidomide (MPT) | Median Progression-Free Survival (PFS) | 25.5 months vs. 21.2 months (HR: 0.72, P < 0.001) | [24]   |
| Median Overall Survival (OS)                            | 58.9 months vs. 48.5 months (HR: 0.75)                                    |                                        |                                                   | [24]   |
| Post-Autologous Stem Cell Transplant (ASCT) Maintenance | Lenalidomide vs. Placebo                                                  | 3-Year Progression-Free Survival (PFS) | 65.2% vs. 45.5%<br>(RR: 1.43, P < 0.00001)        | [22]   |

RR: Risk Ratio; HR: Hazard Ratio.

This technical guide provides core information on **lenalidomide hydrochloride**, summarizing its chemical properties, complex mechanism of action, relevant experimental protocols, and key quantitative data from pharmacokinetic and clinical studies. This information serves as a foundational resource for professionals engaged in cancer research and drug development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lenalidomide | 191732-72-6 [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. GSRS [precision.fda.gov]
- 5. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lenalidomide hydrochloride | C13H14CIN3O3 | CID 44234581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanism of action of lenalidomide in hematological malignancies | Semantic Scholar [semanticscholar.org]
- 8. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Process For Preparing Lenalidomide [quickcompany.in]
- 11. CN106957299B - Preparation method of lenalidomide - Google Patents [patents.google.com]
- 12. US20110021567A1 - Preparation of lenalidomide - Google Patents [patents.google.com]
- 13. patents.justia.com [patents.justia.com]
- 14. rjptonline.org [rjptonline.org]
- 15. researchgate.net [researchgate.net]

- 16. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics of lenalidomide in subjects with various degrees of renal impairment and in subjects on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Population pharmacokinetics of lenalidomide in patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficacy and Safety of Lenalidomide in the Treatment of Multiple Myeloma: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Safety and Efficacy of Lenalidomide in Relapsed or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Revlimid (Lenalidomide) Now FDA Approved as First-Line Therapy for Patients with Multiple Myeloma [ahdbonline.com]
- To cite this document: BenchChem. [Lenalidomide hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139468#lenalidomide-hydrochloride-chemical-structure-and-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)